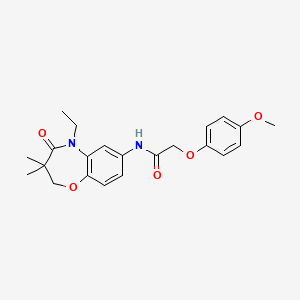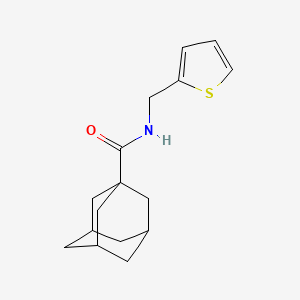
N-(2-thienylmethyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethyl)-1-adamantanecarboxamide is an organic compound that features a unique structure combining a thienylmethyl group and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-thienylmethyl)-1-adamantanecarboxamide typically begins with 1-adamantanecarboxylic acid and 2-thienylmethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-thienylmethyl)-1-adamantanecarboxamide can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated thienyl derivatives.
Scientific Research Applications
Chemistry
N-(2-thienylmethyl)-1-adamantanecarboxamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the interactions of adamantane derivatives with biological membranes and proteins. Its structural features make it a candidate for drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing antiviral, antibacterial, and anticancer agents. The adamantane moiety is known for its role in antiviral drugs, such as amantadine, which is used to treat influenza.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-thienylmethyl)-1-adamantanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the thienylmethyl group can participate in specific binding interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Lacks the thienylmethyl group, making it less versatile in terms of functionalization.
2-Thienylmethylamine: Lacks the adamantanecarboxamide moiety, which reduces its potential for crossing biological membranes and interacting with specific targets.
N-(2-thienylmethyl)-1-adamantanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its reactivity and biological activity.
Uniqueness
N-(2-thienylmethyl)-1-adamantanecarboxamide stands out due to the combination of the adamantane and thienylmethyl groups, which confer unique chemical and biological properties. This dual functionality allows for a wide range of applications, from medicinal chemistry to materials science, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLJSHAQOMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
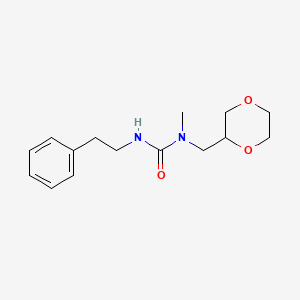


![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
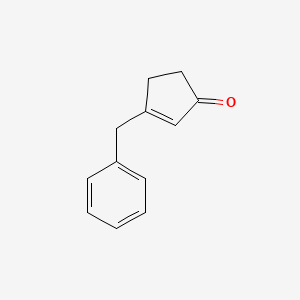
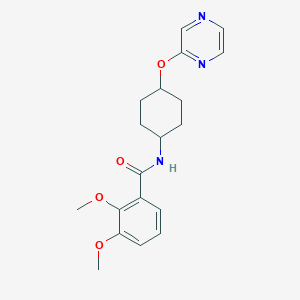
![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)
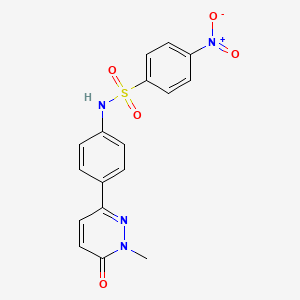
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
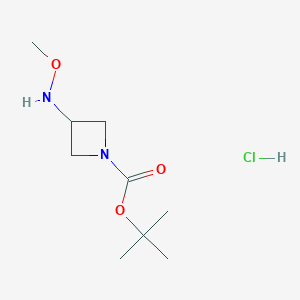
![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)
